A Comprehensive Technical Guide to (4-nitro-1H-imidazol-1-yl)acetic acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to (4-nitro-1H-imidazol-1-yl)acetic acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a detailed examination of (4-nitro-1H-imidazol-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical and physical properties, present a robust and validated protocol for its synthesis and purification, analyze its characteristic reactivity, and explore its primary application as a scaffold for developing hypoxic cell radiosensitizers. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Introduction: The Strategic Importance of Nitroimidazoles in Modern Therapeutics
The nitroimidazole scaffold is a cornerstone in the development of drugs targeting anaerobic organisms and hypoxic tissues.[1][2] First identified in the 1950s with the discovery of the antibiotic azomycin (2-nitroimidazole), this chemical class has yielded life-saving drugs for bacterial, parasitic, and viral infections.[1] The defining feature of these molecules is the nitro group, which, under low-oxygen (hypoxic) conditions, can be bioreductively activated to form highly reactive radical species.[2] These radicals can induce cellular damage, a mechanism exploited in both antimicrobial therapy and oncology.[2][3]
Solid tumors are often characterized by regions of severe hypoxia, which renders them resistant to conventional radiotherapy. Nitroimidazole derivatives, such as (4-nitro-1H-imidazol-1-yl)acetic acid, are designed to act as radiosensitizers. They selectively target these hypoxic tumor cells, and upon irradiation, enhance the cytotoxic effects of the treatment. The acetic acid moiety on the N-1 position of the imidazole ring provides a crucial synthetic handle, allowing for the conjugation of this radiosensitizing core to targeting vectors, solubility modifiers, or other functional groups to create advanced therapeutic agents.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of (4-nitro-1H-imidazol-1-yl)acetic acid is fundamental for its handling, formulation, and application in synthetic and biological workflows.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₃O₄ | [4] |
| Molecular Weight | 171.11 g/mol | [4] |
| CAS Number | 59566-52-8 | [4][5] |
| Appearance | Solid | [4] |
| LogP | -0.75 | [4] |
| Molecular Structure | 2-(4-nitro-1H-imidazol-1-yl)acetic acid | [5] |
Synthesis and Characterization: A Validated Protocol
The synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid is reliably achieved through a two-step process involving the N-alkylation of 4-nitroimidazole followed by ester hydrolysis. This approach is scalable and yields a product of high purity suitable for further derivatization or biological testing.
Synthetic Workflow
The causality behind this experimental design is rooted in established principles of heterocyclic chemistry. The N-H proton of 4-nitroimidazole is acidic enough to be removed by a moderately strong, non-nucleophilic base like potassium carbonate. The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl haloacetate, such as methyl bromoacetate, in a classic Sₙ2 reaction. Dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature effectively solvates the cation (K⁺) and promotes the nucleophilic substitution without interfering with the reaction. The subsequent acid-catalyzed hydrolysis is a standard and efficient method for converting the intermediate ester to the final carboxylic acid.
Caption: Quality control workflow for product validation.
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¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the two imidazole ring protons and the methylene protons of the acetic acid side chain.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the expected molecular weight (m/z for [M+H]⁺ ≈ 172.04).
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FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the asymmetric and symmetric N-O stretches of the nitro group.
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Melting Point (MP): A sharp melting point is indicative of high purity.
Chemical Reactivity and Applications
The molecule's reactivity is dominated by the carboxylic acid group and the reducible nitro group, which defines its primary application.
Reactivity Profile
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Carboxylic Acid Derivatization: The acetic acid moiety is the primary site for synthetic modification. It can be readily converted to esters, amides, or acid chlorides, enabling its conjugation to peptides, polymers, or targeting ligands.
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Nitro Group Reduction: The electron-deficient nitro group can be reduced to an amine. This transformation dramatically alters the electronic properties of the imidazole ring and can be used to synthesize a different class of derivatives.
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Aromatic Ring: The imidazole ring itself is relatively stable but is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group.
Application in Oncology: Hypoxic Cell Radiosensitization
The central application for (4-nitro-1H-imidazol-1-yl)acetic acid is as a precursor for radiosensitizers. The mechanism is selective to the tumor microenvironment.
Caption: Bioreductive activation of nitroimidazoles in hypoxic vs. normoxic cells.
In well-oxygenated (normoxic) healthy tissues, the single-electron reduction of the nitro group is a reversible process; molecular oxygen rapidly re-oxidizes the resulting radical anion back to the parent compound, preventing any toxic effects. [2]Conversely, in the oxygen-deficient environment of a tumor, this radical anion persists and undergoes further, irreversible reduction to form cytotoxic species like nitroso and hydroxylamine derivatives. [3]These reactive intermediates can directly damage cellular macromolecules, including DNA, thereby sensitizing the cancer cells to the lethal effects of radiotherapy.
Safety and Handling
As with any laboratory chemical, (4-nitro-1H-imidazol-1-yl)acetic acid and its precursors should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [6][7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8]Avoid contact with skin and eyes. [6][7]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. [6]
Conclusion
(4-nitro-1H-imidazol-1-yl)acetic acid is more than a simple chemical compound; it is a strategic building block in the rational design of advanced therapeutics. Its straightforward synthesis, coupled with the clinically validated mechanism of its nitroimidazole core, makes it an invaluable tool for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to confidently utilize this molecule in their efforts to develop next-generation cancer therapies and other targeted agents.
References
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Verma, V., Kumar, V., & Singh, P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Nitroimidazoles in Medicine: A Look at Ronidazole and its Applications. ningboinno.com. Available at: [Link]
-
Narang, R., Ripin, N., & Pathak, D. (2021). Medicinal significance of nitroimidazoles - Some recent advances. ResearchGate. Available at: [Link]
-
Verma, V., Kumar, V., & Singh, P. (2022). Mechanistic overview of nitroimidazole-based drugs. ResearchGate. Available at: [Link]
-
Kapoor, V. K., Chadha, R., Venisetty, P. K., & Prasanth, S. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. NISCAIR. Available at: [Link]
-
Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. You are being redirected... [hit2lead.com]
- 5. (4-nitro-1H-imidazol-1-yl)acetic acid | 59566-52-8 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
